Mordant Blue 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mordant Blue 1, also known as methylene blue, is an organic synthetic dye. It is widely used in various applications, including textile dyeing, biological staining, and as a redox indicator. The compound is known for its vibrant blue color and its ability to form stable complexes with metal ions, which makes it particularly useful in dyeing processes .

準備方法

Synthetic Routes and Reaction Conditions: Mordant Blue 1 is synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate and ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw materials, including dimethyl-p-phenylenediamine, sodium thiosulfate, and ferric chloride, are mixed in reactors where the reaction is carefully monitored. The resulting dye is then purified through filtration and crystallization processes to obtain a high-purity product suitable for commercial use .

化学反応の分析

Types of Reactions: Mordant Blue 1 undergoes various chemical reactions, including:

Oxidation: The dye can be further oxidized to form different oxidation states, which can alter its color and properties.

Reduction: Reduction reactions can convert this compound to its leuco form, which is colorless.

Substitution: The dye can participate in substitution reactions where functional groups on the dye molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed:

Oxidation: Higher oxidation states of the dye.

Reduction: Leuco methylene blue.

Substitution: Modified dye molecules with different functional groups.

科学的研究の応用

Mordant Blue 1 has a wide range of scientific research applications:

Chemistry: Used as a redox indicator in titrations and as a dye in various chemical reactions.

Biology: Employed in staining biological tissues and cells, particularly in histology and microbiology.

Medicine: Utilized in diagnostic procedures and as a treatment for certain medical conditions, such as methemoglobinemia.

Industry: Applied in textile dyeing, paper production, and as a colorant in various products.

作用機序

The mechanism of action of Mordant Blue 1 involves its ability to form stable complexes with metal ions. This property allows the dye to bind to various substrates, including biological tissues and textile fibers. The dye’s interaction with metal ions enhances its color fastness and stability. In biological systems, this compound can interact with cellular components, leading to its use in staining and diagnostic applications .

類似化合物との比較

Mordant Blue 1 is unique in its ability to form stable complexes with metal ions, which distinguishes it from other dyes. Similar compounds include:

Mordant Blue 9: Another mordant dye with similar applications but different chemical properties.

Brilliant Blue FCF: A synthetic dye used primarily in food and cosmetics, with different chemical structure and applications.

This compound’s unique properties, such as its stability and ability to form complexes, make it a valuable compound in various fields.

生物活性

Mordant Blue 1, a synthetic dye belonging to the azo dye family, is primarily utilized in the textile industry for dyeing natural fibers such as wool and silk. Its biological activity has garnered attention due to its potential effects on living organisms and environmental systems. This article provides a comprehensive overview of the biological activity of this compound, including its physiological effects, applications in biological staining, and implications for environmental health.

This compound is characterized by its chemical structure, which includes an azo bond that contributes to its vibrant color. The molecular formula is typically represented as C16H9ClN2Na2O9S2, with a molecular weight of approximately 518.80 g/mol. The dye exhibits maximum absorption wavelengths around 552.0 to 556.0 nm and 526.0 to 530.0 nm in methanol solutions.

Biological Applications

1. Biological Staining:

this compound is widely used in histology and cytology as a vital stain due to its ability to selectively color cellular components. It can be employed to visualize structures within cells and tissues, aiding in the study of cellular morphology and pathology . For instance, studies have shown that when applied to tissue samples like mouse testes, the dye effectively highlights chromatin and other cellular components, demonstrating its utility in biological research .

2. Antimicrobial Properties:

Research indicates that certain mordant dyes, including this compound, may possess antimicrobial properties. A comparative study highlighted that natural mordants enhance the antibacterial activity of dyes, suggesting that synthetic counterparts could exhibit similar effects under specific conditions . This property may have implications for textile applications where bacterial resistance is desired.

Environmental Impact

The environmental implications of this compound are significant due to its widespread use in dyeing processes. A study focusing on the separation of anionic chlorinated dyes from polluted aqueous environments noted that synthetic dyes like Mordant Blue can contribute to water pollution if not properly managed during industrial processes . The presence of such dyes in wastewater can adversely affect aquatic ecosystems and human health.

Case Studies

Case Study 1: Textile Dyeing

A comparative analysis of various dyes on modified Rajshahi silk fabric demonstrated that this compound provided consistent and vibrant coloration compared to other dyes like Reactive Orange 14 and Direct Yellow 29. The study highlighted the importance of mordants in achieving better dye uptake and color fastness .

Case Study 2: Histological Applications

In histological applications, this compound was tested for its efficacy in staining various tissue types. Observations indicated that the dye displayed a strong affinity for chromatin structures within cells, making it a valuable tool for researchers studying cell division and genetic material organization .

Table: Summary of Biological Activities of this compound

特性

CAS番号 |

1796-92-5 |

|---|---|

分子式 |

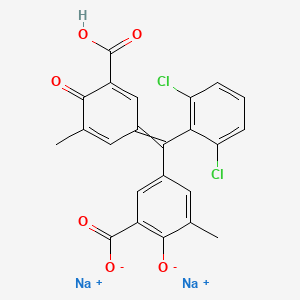

C23H14Cl2Na2O6 |

分子量 |

503.2 g/mol |

IUPAC名 |

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |

InChI |

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |

InChIキー |

JROAZQFKSSYEBL-YWABOPJLSA-L |

SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

異性体SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

正規SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。